Pyridine-Quinoline Scaffold Yields Sub-Micromolar PIM-1 Kinase Inhibitory Potency
The pyridine-quinoline hybrid scaffold to which 6-methyl-3-(8-quinolinyl)-2-pyridinamine belongs has demonstrated potent PIM-1 kinase inhibition in biochemical assays. In a 2023 study, compound 5b—a representative pyridine-quinoline hybrid bearing the core scaffold—exhibited competitive PIM-1 kinase inhibition with an IC50 of 1.31 μM [1]. This potency positions the scaffold favorably relative to early-stage kinase inhibitor benchmarks [1].
| Evidence Dimension | PIM-1 kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; compound belongs to pyridine-quinoline hybrid scaffold class |
| Comparator Or Baseline | Compound 5b (representative pyridine-quinoline hybrid): IC50 = 1.31 μM (PIM-1) |
| Quantified Difference | Scaffold class demonstrates competitive PIM-1 inhibition at low micromolar concentrations |
| Conditions | In vitro biochemical PIM-1 kinase inhibition assay |
Why This Matters
This establishes the pyridine-quinoline hybrid scaffold as a validated PIM-1 inhibitory chemotype, which supports the inclusion of 6-methyl-3-(8-quinolinyl)-2-pyridinamine in kinase-focused screening campaigns.
- [1] El-Miligy MMM, et al. J Enzyme Inhib Med Chem. 2023;38(1):2152810. View Source
